molecular formula C19H21N3O B097408 Talastine CAS No. 16188-61-7

Talastine

Cat. No.: B097408
CAS No.: 16188-61-7
M. Wt: 307.4 g/mol
InChI Key: LCAAMXMULMCKLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Talastine is a member of phthalazines.

Mechanism of Action

Target of Action

Talastine is primarily known as an antihistamine . Antihistamines work by blocking the action of histamine, a compound that is released by cells in response to allergic and inflammatory reactions. Histamine binds to its receptors, such as the H1 receptor, causing symptoms of allergy. This compound’s primary target is therefore likely to be the H1 receptor .

Mode of Action

As an antihistamine, it is expected to bind to the H1 receptor, preventing histamine from binding to this receptor and thereby inhibiting the allergic response . .

Biochemical Pathways

Given its role as an antihistamine, it is likely to affect the histamine signaling pathway by blocking the H1 receptor . This would prevent the downstream effects of histamine binding, such as vasodilation, bronchoconstriction, and increased vascular permeability, which are typical symptoms of allergic reactions.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its role as an antihistamine. By blocking the H1 receptor, this compound would prevent the cellular responses triggered by histamine, such as changes in cell permeability and smooth muscle contraction . .

Biochemical Analysis

Biochemical Properties

Talastine, as an H1-antihistamine, plays a significant role in biochemical reactions. It interacts with H1 receptors, which are proteins located on the surface of many cells, including those in the airways and vascular smooth muscle. The interaction between this compound and these receptors helps to reduce the effects of histamine, a biomolecule that can cause symptoms of allergy .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its antihistamine properties. By binding to H1 receptors, this compound can inhibit the action of histamine, thereby reducing allergic reactions. This can influence cell signaling pathways and gene expression related to immune response .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with H1 receptors. As an H1-antihistamine, it acts as an inverse agonist, binding to these receptors and reducing their activity. This can lead to changes in gene expression and cellular signaling pathways, helping to alleviate symptoms of allergy .

Metabolic Pathways

This compound is involved in the H1-antihistamine action pathway

Properties

IUPAC Name

4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-21(2)12-13-22-19(23)17-11-7-6-10-16(17)18(20-22)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAAMXMULMCKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16188-76-4 (mono-hydrochloride)
Record name Talastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016188617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20167265
Record name Talastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16188-61-7
Record name Talastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16188-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016188617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13349
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Talastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49AB2PA48B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Talastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240220
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Talastine
Reactant of Route 2
Reactant of Route 2
Talastine
Reactant of Route 3
Reactant of Route 3
Talastine
Reactant of Route 4
Reactant of Route 4
Talastine
Reactant of Route 5
Reactant of Route 5
Talastine
Reactant of Route 6
Reactant of Route 6
Talastine
Customer
Q & A

Q1: What evidence suggests that Talastine can cause allergic reactions?

A1: While this compound is an antihistamine intended to treat allergic reactions, a study documented two cases of allergic drug exanthema (skin rash) attributed to this compound hydrochloride. [] This suggests that this compound, while generally used to manage allergic responses, may itself trigger allergic reactions in certain individuals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.